molecular formula C18H21N7 B6459018 N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549019-61-4

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6459018
CAS No.: 2549019-61-4
M. Wt: 335.4 g/mol
InChI Key: HEVZUIPLZXTJKK-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the formation of the piperazine ring, and finally the introduction of the pyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.

    Piperazine derivatives: These compounds feature the piperazine ring and are often used in medicinal chemistry.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring and are widely studied for their pharmacological properties.

Uniqueness

N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of the quinoxaline, piperazine, and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-12-19-14-5-3-4-6-15(14)22-18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVZUIPLZXTJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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